An In-depth Technical Guide to 5-amino-1H-pyrazole-3-carbonitrile: Molecular Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 5-amino-1H-pyrazole-3-carbonitrile: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-amino-1H-pyrazole-3-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry and materials science. Its unique molecular architecture, featuring both nucleophilic and electrophilic centers, renders it a versatile precursor for the synthesis of a diverse array of fused heterocyclic systems and other complex organic molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characterization of 5-amino-1H-pyrazole-3-carbonitrile and its derivatives. Detailed experimental protocols for its synthesis and its role as a key building block in the development of compounds with therapeutic potential are also discussed.
Molecular Structure and Physicochemical Properties
5-amino-1H-pyrazole-3-carbonitrile possesses a planar pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with an amino group at the 5-position and a nitrile group at the 3-position. The presence of these functional groups imparts a unique reactivity profile to the molecule.
Table 1: Physicochemical Properties of 5-amino-1H-pyrazole-3-carbonitrile [1]
| Property | Value |
| Molecular Formula | C₄H₄N₄ |
| Molecular Weight | 108.10 g/mol |
| IUPAC Name | 5-amino-1H-pyrazole-3-carbonitrile |
| CAS Number | 125144-04-9 |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in polar organic solvents |
Spectroscopic Characterization
Table 2: Representative ¹H NMR Spectral Data of 5-amino-1H-pyrazole-3-carbonitrile Derivatives [2]
Solvent: DMSO-d₆
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | ~6.40 - 7.00 | br s |
| CH (pyrazole ring) | ~7.50 - 8.00 | s |
| NH (pyrazole ring) | ~12.00 | br s |
Table 3: Representative ¹³C NMR Spectral Data of 5-amino-1H-pyrazole-3-carbonitrile Derivatives [2]
Solvent: DMSO-d₆
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-CN | ~115 - 120 |
| C-NH₂ | ~150 - 155 |
| Pyrazole Ring Carbons | ~90 - 140 |
Table 4: Representative FT-IR Spectral Data of 5-amino-1H-pyrazole-3-carbonitrile Derivatives [2][3]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3300 - 3500 |
| C≡N stretch (nitrile group) | 2220 - 2230 |
| C=N stretch (pyrazole ring) | 1600 - 1650 |
| N-H bend (amino group) | 1550 - 1600 |
Table 5: Representative Mass Spectrometry Data of 5-amino-1H-pyrazole-3-carbonitrile Derivatives [3]
| Ion | m/z |
| [M]⁺ | Corresponds to the molecular weight of the derivative |
| [M+H]⁺ | Corresponds to the molecular weight of the derivative + 1 |
Experimental Protocols
The synthesis of 5-amino-1H-pyrazole-3-carbonitrile and its derivatives generally involves the cyclocondensation of a hydrazine species with a suitable three-carbon precursor bearing two nitrile groups or a nitrile and a leaving group.
General Synthesis of 5-amino-1H-pyrazole-3-carbonitrile Derivatives
A widely employed method for the synthesis of 5-amino-1H-pyrazole-3-carbonitrile derivatives is the reaction of malononitrile with a hydrazine in the presence of a base or a catalyst.[4]
Experimental Protocol:
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Reaction Setup: To a solution of malononitrile (1 equivalent) in a suitable solvent such as ethanol or a water/ethanol mixture, add a catalytic amount of a base (e.g., piperidine, triethylamine) or a solid catalyst.
-
Addition of Hydrazine: Add the desired hydrazine derivative (1 equivalent) to the reaction mixture.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 55 °C) for a period ranging from a few hours to overnight.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 5-amino-1H-pyrazole-3-carbonitrile derivative.
Role in Drug Discovery and Development
5-amino-1H-pyrazole-3-carbonitrile is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile synthon for the construction of more complex, biologically active molecules. The amino and nitrile functionalities, along with the pyrazole core, provide multiple reaction sites for further chemical transformations, leading to the generation of diverse chemical libraries for drug screening.
Derivatives of 5-amino-1H-pyrazole-3-carbonitrile have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: As precursors for pyrazolo[1,5-a]pyrimidine derivatives.
-
Insecticidal and Antifungal Activity: Phenylpyrazole derivatives are known to act as blockers of the GABA-regulated chloride channel in insects.[6]
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Kinase Inhibition: Certain derivatives have been investigated as inhibitors of various kinases involved in cell signaling pathways. For example, it is an intermediate in the synthesis of Ibrutinib, a BTK inhibitor.[7]
Conclusion
5-amino-1H-pyrazole-3-carbonitrile represents a cornerstone in the synthesis of a multitude of heterocyclic compounds with significant biological and material properties. Its straightforward synthesis and the reactive nature of its functional groups make it an invaluable tool for medicinal chemists and researchers in drug discovery. The comprehensive data and protocols presented in this guide aim to facilitate further exploration and application of this important molecular scaffold in the development of novel therapeutic agents and functional materials.
References
- 1. 5-Amino-1H-pyrazole-3-carbonitrile | C4H4N4 | CID 21180574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
- 7. 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 [chemicalbook.com]
